3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
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Overview
Description
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The compound’s structure includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions (MCRs) and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core . Another approach involves the Friedländer cyclization, which is a green strategy for synthesizing naphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used for treating bacterial infections.
Other Naphthyridines: Various naphthyridine derivatives are used in medicinal chemistry and materials science.
Uniqueness
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct biological activities and chemical reactivity compared to other naphthyridines .
Properties
Molecular Formula |
C22H18N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O2/c1-14-3-2-4-15(13-14)22(28)25-17-7-5-16(6-8-17)24-19-11-12-23-21-18(19)9-10-20(27)26-21/h2-13H,1H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
FMCHIONISPNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
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